REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].[F:14][C:15]1[CH:16]=[C:17](O)[CH:18]=[CH:19][C:20]=1[C:21]#[N:22].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13][C:17]2[CH:18]=[CH:19][C:20]([C:21]#[N:22])=[C:15]([F:14])[CH:16]=2)=[O:12])=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C#N)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by further agitating for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 0° C.
|
Type
|
FILTRATION
|
Details
|
filtering off the resulting solids
|
Type
|
ADDITION
|
Details
|
adding 2N-NaOH aqueous solution to the filtrate
|
Type
|
CUSTOM
|
Details
|
separating the methylene chloride layer
|
Type
|
WASH
|
Details
|
washing it with water till the washing water
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent from the methylene chloride layer
|
Type
|
CUSTOM
|
Details
|
recrystallizing the residue from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=CC(=NC1)C(=O)OC1=CC(=C(C=C1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |